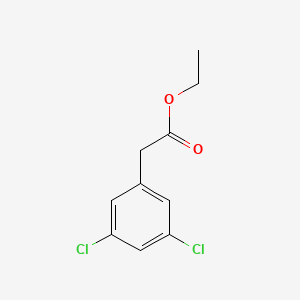

Ethyl 2-(3,5-dichlorophenyl)acetate

Description

Ethyl 2-(3,5-dichlorophenyl)acetate (CAS: 14062-29-4) is an organic ester featuring a phenyl ring substituted with chlorine atoms at the 3- and 5-positions, linked to an ethyl acetate group. Its molecular formula is C₁₀H₁₀Cl₂O₂, with a molecular weight of 233.09 g/mol. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its stability and reactivity in substitution reactions.

Key properties include:

- Hydrogen bond acceptors: 2 (ester oxygen atoms).

- Hydrophobicity (LogP): Estimated XLogP3 ≈ 3.8 (based on analogous compounds).

- Synthesis: Typically synthesized via Friedel-Crafts acylation or esterification of 3,5-dichlorophenylacetic acid with ethanol under acidic conditions .

Properties

IUPAC Name |

ethyl 2-(3,5-dichlorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-2-14-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXMFJJIJKZOGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3,5-dichlorophenyl)acetate can be synthesized through several methods. One common synthetic route involves the esterification of 3,5-dichlorophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dichlorophenyl)acetate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield 3,5-dichlorophenylacetic acid and ethanol under acidic or basic conditions.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: 3,5-dichlorophenylacetic acid and ethanol.

Reduction: 3,5-dichlorophenylethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3,5-dichlorophenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Mechanism of Action

The mechanism of action of ethyl 2-(3,5-dichlorophenyl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary based on the specific context and application .

Comparison with Similar Compounds

Substituent Position and Halogen Variation

The position and type of halogen substituents significantly influence physicochemical properties. Below is a comparison with derivatives differing in substituent arrangement or halogen type:

| Compound Name | CAS No. | Molecular Formula | Substituents | Molecular Weight (g/mol) | XLogP3 | Melting Point (°C) |

|---|---|---|---|---|---|---|

| Ethyl 2-(3,5-dichlorophenyl)acetate | 14062-29-4 | C₁₀H₁₀Cl₂O₂ | 3,5-Cl₂ | 233.09 | ~3.8 | Not reported |

| Ethyl 2-(2-chlorophenyl)acetate | 40061-54-9 | C₁₀H₁₁ClO₂ | 2-Cl | 198.65 | ~2.5 | Not reported |

| Methyl (3-chlorophenyl)acetate | 53088-68-9 | C₉H₉ClO₂ | 3-Cl | 184.62 | ~2.1 | Not reported |

| Ethyl 3,5-dichloro-4-fluorophenylacetate | 877397-67-6 | C₁₀H₉Cl₂FO₂ | 3,5-Cl₂, 4-F | 259.08 | ~4.2 | Not reported |

| Ethyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate | 1807178-53-5 | C₁₁H₁₀Cl₂F₂O₃ | 3,5-Cl₂, 2-OCHF₂ | 311.10 | ~4.7 | Not reported |

Key Observations :

- Halogen Position : Moving chlorine from the 3,5-positions (14062-29-4) to the 2-position (40061-54-9) reduces steric hindrance but increases polarity due to proximity to the ester group.

- Halogen Type : Fluorine substitution (e.g., 877397-67-6) increases hydrophobicity (higher XLogP3) and metabolic stability compared to chlorine .

- Ester Group : Replacing ethyl with methyl (53088-68-9) lowers molecular weight and LogP, enhancing volatility .

Functional Group Modifications

Additional functional groups, such as amino or hydrazono moieties, alter reactivity and applications:

| Compound Name | CAS No. | Functional Group | Hydrogen Bond Donors | Applications |

|---|---|---|---|---|

| Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate | 500772-57-6 | -NH₂ | 2 | Pharmaceutical intermediates |

| Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate | 96722-61-1 | -N=N- (hydrazono) | 1 | Agrochemical precursors |

Key Observations :

- Amino Group (500772-57-6): Introduces hydrogen-bonding capacity, improving solubility in polar solvents .

- Hydrazono Group (96722-61-1): Enhances conjugation, making the compound suitable for photoactive applications .

Cost and Availability

Industrial scalability and cost depend on synthetic complexity and demand:

| Compound Name | Supplier Reference | Price (250 mg) | Key Suppliers |

|---|---|---|---|

| This compound | 3D-AIA21460 | 410.00 € | CymitQuimica |

| Ethyl 2-[3-(methylamino)phenyl]acetate | 3D-AIA21439 | 428.00 € (100 mg) | CymitQuimica |

| Ethyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate | N/A | Not reported | Parchem Chemicals |

Key Observations :

- Dichlorophenyl derivatives (e.g., 3D-AIA21460) are more cost-effective than amino-substituted analogs due to simpler synthesis .

Biological Activity

Ethyl 2-(3,5-dichlorophenyl)acetate (EDCPA) is an organic compound that has attracted significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₅Cl₂O₂

- Molecular Weight : 276.16 g/mol

- Structure : The compound features a dichlorophenyl group attached to an ethyl acetate moiety, which is crucial for its biological activity.

The biological activity of EDCPA is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may alter enzymatic activity and influence metabolic pathways related to lipid metabolism and glucose regulation. The specific mechanisms can vary depending on the context of use, but key pathways include:

- Lipid Metabolism : EDCPA has been shown to exhibit hypolipemic properties, which may lower blood lipid levels.

- Glucose Regulation : Preliminary studies indicate potential effects on glucose homeostasis, making it a candidate for diabetes management.

Biological Activities

EDCPA has been investigated for several biological activities:

- Hypolipemic Activity : Research indicates that EDCPA and its derivatives can lower cholesterol and triglyceride levels. A study by Metz and Specker (1975) demonstrated that certain derivatives exhibited significant hypocholesterolemic effects even at low dosages.

- Antimicrobial Properties : The compound has been explored for its potential antimicrobial effects against various pathogens, including bacteria and fungi. Its structure allows it to interact with microbial membranes, potentially disrupting their integrity.

- Antioxidant Activity : Some studies suggest that EDCPA may possess antioxidant properties, which could contribute to its protective effects against oxidative stress in biological systems .

Comparative Analysis with Similar Compounds

To understand the unique properties of EDCPA, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| Ethyl 2-(4-chlorophenyl)acetate | Chlorine at para position | Moderate lipid-lowering |

| Ethyl 2-(3,4-dichlorophenyl)acetate | Chlorines at meta and para positions | Antimicrobial activity |

| Ethyl 2-(2,4-dichlorophenyl)acetate | Chlorines at ortho and para positions | Antioxidant properties |

EDCPA is distinguished by the specific arrangement of chlorine atoms, which influences its reactivity and interactions within biological systems.

Case Studies and Research Findings

-

Study on Lipid Lowering :

- Reference : Metz, S. C., & Specker, J. L. (1975).

- Findings : The study reported that EDCPA-related compounds significantly reduced cholesterol levels in animal models, suggesting a mechanism involving enhanced lipid metabolism.

- Antimicrobial Testing :

- Antioxidant Properties :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.